molecular formula C8H5FN2O2 B2571063 2-Fluoro-5-methyl-3-nitrobenzonitrile CAS No. 1779124-46-7

2-Fluoro-5-methyl-3-nitrobenzonitrile

Cat. No. B2571063
CAS RN: 1779124-46-7
M. Wt: 180.138
InChI Key: AXVAMPKVJMGFPC-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-3-nitrobenzonitrile is a benzene derivative with a fluorine, a nitrile, and a nitro electron withdrawing groups . It is an ideal scaffold for molecular design as each substituent has different reactivities .


Synthesis Analysis

The synthesis of 2-Fluoro-5-methyl-3-nitrobenzonitrile can start from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol . Anti-tumor benzothiophene derivatives can be synthesized from 2-fluoro-5-nitrobenzonitrile reacting with methyl thioglycolate .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-methyl-3-nitrobenzonitrile consists of a benzene ring with a fluorine, a nitrile, and a nitro electron withdrawing groups . The triple-substituted 2-fluoro-5-nitrobenzonitrile is an ideal scaffold for molecular design .


Chemical Reactions Analysis

2-Fluoro-5-methyl-3-nitrobenzonitrile can be prepared from 2-fluorobenzonitrile via nitration . It may be used in the preparation of 2-fluoro-5-aminobenzonitrile .


Physical And Chemical Properties Analysis

The molecular weight of 2-Fluoro-5-methyl-3-nitrobenzonitrile is 166.11 g/mol . The melting point is 76-80 °C .

Safety and Hazards

2-Fluoro-5-methyl-3-nitrobenzonitrile is considered hazardous. It is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It can cause eye irritation, skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-fluoro-5-methyl-3-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c1-5-2-6(4-10)8(9)7(3-5)11(12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVAMPKVJMGFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methyl-3-nitrobenzonitrile

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